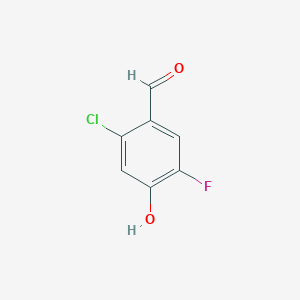
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- typically involves the cyclization of suitable aniline-type precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- include:
- 4-Aminoquinoline
- 6-Chloroquinoline
- 4,6-Dichloroquinoline
Uniqueness
What sets 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the dimethylamino group enhances its solubility and potential for interaction with biological targets, while the chloro and cyano groups contribute to its reactivity and stability .
Propiedades
Fórmula molecular |
C12H10ClN3 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
4-chloro-6-(dimethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c1-16(2)9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,1-2H3 |
Clave InChI |
UQYMCMMGLBPVTQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)

![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)






